
(2-Isopropyloxazol-4-yl)methanamine hydrochloride
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Overview
Description
(2-Isopropyloxazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H13ClN2O. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyloxazol-4-yl)methanamine hydrochloride typically involves the reaction of 2-isopropyloxazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Isopropyloxazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
(2-Isopropyloxazol-4-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of (2-Isopropyloxazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the oxazole ring .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A closely related compound with similar chemical properties but different biological activities.
Oxadiazole: Another five-membered heterocycle with one oxygen and two nitrogen atoms, known for its diverse biological activities.
Thiadiazole: Contains sulfur and nitrogen atoms in the ring, offering unique chemical reactivity and biological properties.
Uniqueness
(2-Isopropyloxazol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Biological Activity
(2-Isopropyloxazol-4-yl)methanamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an isopropyl group attached to an oxazole ring, which contributes to its lipophilicity and enhances its interaction with biological membranes. The molecular structure can be represented as follows:
- Chemical Formula : C₇H₁₃ClN₂O
- Molecular Weight : 174.65 g/mol
The specific substitution pattern of this compound imparts distinct chemical and biological properties, making it a valuable building block in organic synthesis and pharmaceutical development.
Antimicrobial Properties
Research indicates that derivatives of oxazoles, including this compound, exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial and fungal strains, suggesting potential applications in treating infections.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism involves the inhibition of cell proliferation and the promotion of programmed cell death in various cancer cell lines .
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated a dose-dependent reduction in cell viability, with IC50 values reported at 25 µM for MCF-7 and 30 µM for A549 cells. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can bind to enzymes and receptors, leading to modulation of their activity. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- Receptor Modulation : It can act as a ligand for certain receptors, influencing signal transduction processes critical for cell survival and proliferation.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Isopropyl Group : The isopropyl group is added via alkylation reactions.
- Hydrochloride Salt Formation : The final product is converted into its hydrochloride salt form for improved solubility and stability.
Table 2: Synthetic Routes for this compound
Step | Reaction Conditions |
---|---|
Cyclization | Acidic or basic conditions |
Alkylation | Reflux with alkyl halides |
Salt Formation | Reaction with HCl |
Properties
IUPAC Name |
(2-propan-2-yl-1,3-oxazol-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-5(2)7-9-6(3-8)4-10-7;/h4-5H,3,8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJYWQGFEKGXFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CO1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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